

Molecular Structure and Conformational Considerations

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Compound of Interest

Compound Name: 1,2-Dichloro-2-fluoropropane

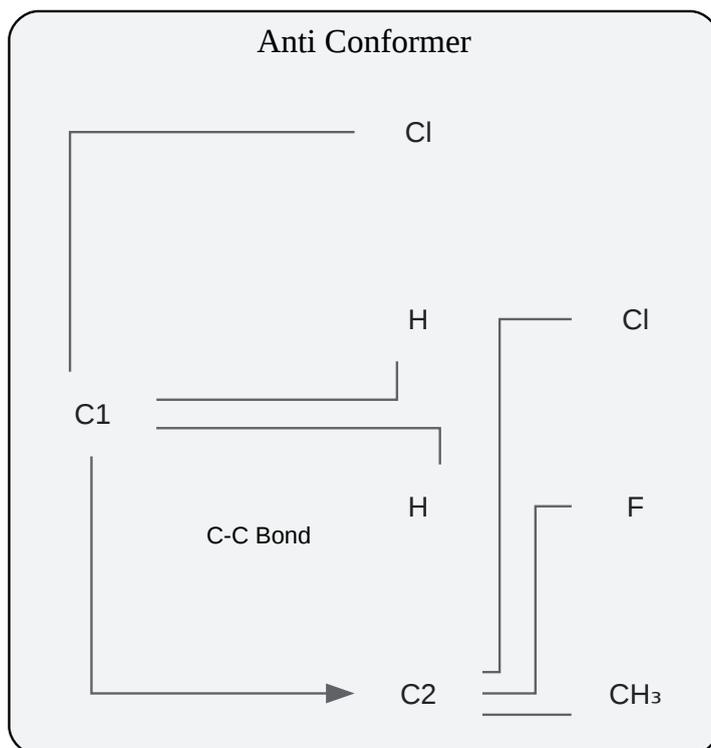
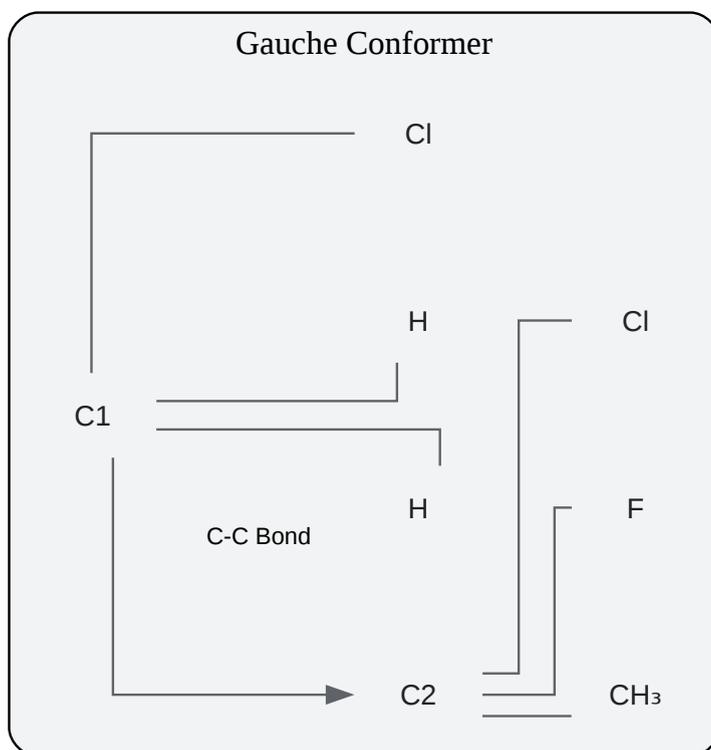
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1,2-Dichloro-2-fluoropropane is a chiral molecule featuring a stereocenter at the second carbon atom. The presence of three different halogen atoms on a short carbon chain results in significant intramolecular interactions that dictate its preferred three-dimensional structure. The rotation around the C1-C2 bond gives rise to different rotational isomers, or conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky chlorine atoms, the highly electronegative fluorine atom, and the methyl group.

Similar to the well-studied 1,2-dichloroethane, **1,2-dichloro-2-fluoropropane** is expected to exist primarily in anti and gauche conformations.^{[1][2]} In the anti conformation, the C1-Cl bond and the C2-C(H3) bond are positioned at a 180° dihedral angle, minimizing steric repulsion. In the gauche conformations, this dihedral angle is approximately 60°. The relative populations of these conformers are temperature-dependent and influence the observed spectroscopic data, which typically represent a population-weighted average of all contributing forms.



Simplified Conformational Isomers

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Caption: Rotational isomers of **1,2-Dichloro-2-fluoropropane**.

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The infrared (IR) and Raman spectra are characteristic "fingerprints" that reveal the types of chemical bonds and the overall molecular symmetry.

Infrared (IR) Spectroscopy

The infrared spectrum of **1,2-Dichloro-2-fluoropropane** has been recorded and is available through the NIST Chemistry WebBook.[3] The key absorption bands are summarized below. The interpretation is based on characteristic group frequencies for alkyl halides.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-3000	Medium	C-H stretching vibrations (methyl and methylene groups)
~1450	Medium	C-H bending (scissoring and asymmetric) vibrations
~1380	Medium	C-H bending (symmetric, methyl) vibration
~1000-1100	Strong	C-F stretching vibration
~650-800	Strong	C-Cl stretching vibrations
Below 600	Variable	Skeletal C-C vibrations and other bending modes

Causality and Interpretation:

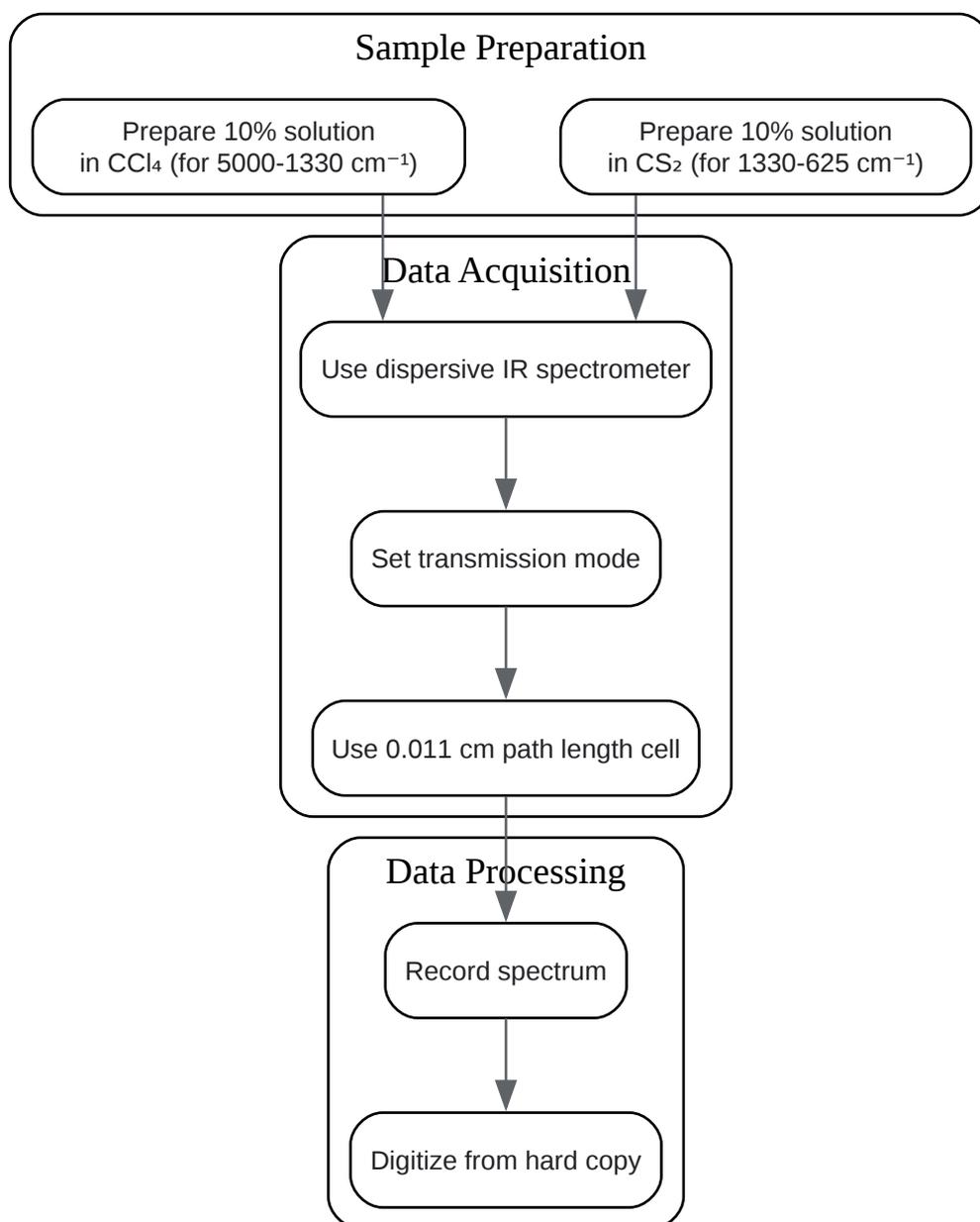
- C-H Stretching: The absorptions just below 3000 cm⁻¹ are typical for sp³-hybridized carbon-hydrogen bonds.
- C-F and C-Cl Stretching: The high electronegativity and small mass of fluorine result in a high-frequency, strong C-F stretching band. The heavier chlorine atoms lead to C-Cl stretching vibrations at lower wavenumbers.[4] The presence of two C-Cl bonds may lead to

multiple absorption bands in this region, corresponding to symmetric and asymmetric stretching modes, further complicated by the presence of different conformers.

- Fingerprint Region: The region below 1500 cm^{-1} is considered the fingerprint region, where complex vibrations unique to the molecule's structure occur.[4]

The condensed phase IR spectrum was obtained using the following methodology[3]:

- Sample Preparation: A 10% solution of **1,2-Dichloro-2-fluoropropane** in carbon tetrachloride (CCl_4) was prepared for the $5000\text{-}1330\text{ cm}^{-1}$ spectral range. A separate 10% solution in carbon disulfide (CS_2) was used for the $1330\text{-}625\text{ cm}^{-1}$ range to avoid solvent interference.
- Instrumentation: A dispersive prism, grating, or hybrid spectrometer was used.
- Data Collection: The spectrum was recorded in transmission mode through a cell with a path length of approximately 0.011 cm .
- Data Processing: The digitized spectrum was generated from a hard copy of the original spectrum.



IR Spectroscopy Experimental Workflow

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Caption: Workflow for obtaining the IR spectrum.

Raman Spectroscopy

As of the current date, publicly accessible, experimentally determined Raman spectra for **1,2-Dichloro-2-fluoropropane** are not readily available. However, a theoretical Raman spectrum

can be predicted using computational methods. The key expected features would be strong bands for C-Cl and C-C stretching vibrations, which are often more intense in Raman than in IR spectroscopy due to the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ^{19}F NMR provides an additional, highly sensitive probe.

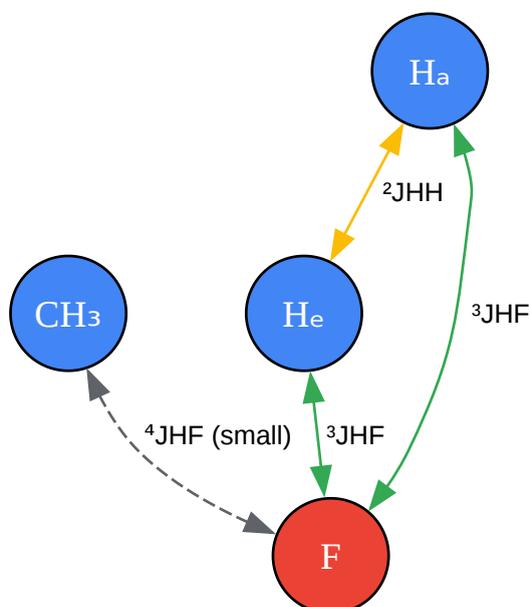
^1H NMR Spectroscopy

While an experimental spectrum is not available in public databases, the ^1H NMR spectrum can be predicted based on the molecular structure. There are three distinct proton environments in **1,2-Dichloro-2-fluoropropane**: the methyl group ($-\text{CH}_3$) and the two diastereotopic protons of the methylene group ($-\text{CH}_2\text{Cl}$).

- $-\text{CH}_3$ group (3H): This will appear as a doublet due to coupling with the two protons on the adjacent methylene group is not correct. The methyl protons are coupled to the fluorine on the same carbon, this is not correct either. The methyl protons are on C3, and will be coupled to the protons on C1 through 4 bonds, which is usually very small or zero. The methyl group is adjacent to a chiral center, but the protons of the methyl group itself are equivalent. The signal will be a singlet, but likely broadened or showing complex splitting due to long-range coupling to F and the CH_2 protons. A more likely prediction is a doublet due to coupling with the fluorine atom on the adjacent carbon (^3JHF).
- $-\text{CH}_2\text{Cl}$ group (2H): The two protons on the C1 carbon are diastereotopic because of the adjacent stereocenter at C2. Therefore, they are chemically non-equivalent and will have different chemical shifts. They will appear as two separate signals, each being a doublet of doublets. Each proton is geminally coupled to the other proton on the same carbon (^2JHH) and vicinally coupled to the fluorine atom on the adjacent carbon (^3JHF).

Proton Group	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Coupling Constants (Hz)
-CH ₃	~1.8 - 2.2	Doublet	³ JHF ≈ 1-5 Hz
-CH ₂ Cl (H _a)	~3.8 - 4.2	Doublet of Doublets	² JHH ≈ 12-18 Hz, ³ JHF ≈ 15-25 Hz
-CH ₂ Cl (H _e)	~3.6 - 4.0	Doublet of Doublets	² JHH ≈ 12-18 Hz, ³ JHF ≈ 15-25 Hz

Note: The chemical shifts are estimates based on analogous structures like 1,2-dichloropropane.[5][6] The actual values may vary.



¹H NMR Spin-Spin Coupling Network

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Caption: Predicted proton-fluorine coupling in ¹H NMR.

¹³C NMR Spectroscopy

The molecule has three carbon atoms, all in unique chemical environments. Therefore, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

- C1 (-CH₂Cl): This carbon is attached to a chlorine atom and is adjacent to the heavily substituted C2.
- C2 (-C(F)Cl-): This carbon is attached to a fluorine and a chlorine atom, and the methyl group. It will be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling (¹JCF).
- C3 (-CH₃): The methyl carbon. It will show a smaller two-bond carbon-fluorine coupling (²JCF).

Carbon Atom	Predicted Chemical Shift (ppm)	Predicted Multiplicity (in ¹⁹ F coupled spectrum)	Coupling Constant (Hz)
C1 (-CH ₂ Cl)	~50 - 60	Doublet	² JCF ≈ 20-30 Hz
C2 (-C(F)Cl-)	~90 - 110	Doublet	¹ JCF ≈ 170-250 Hz
C3 (-CH ₃)	~20 - 30	Doublet	² JCF ≈ 20-30 Hz

Note: Chemical shifts are estimated based on related structures.[7][8] The most notable feature is the large ¹JCF coupling constant, which is a hallmark of a fluorine atom directly bonded to a carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules.[9] For **1,2-Dichloro-2-fluoropropane**, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split by the neighboring protons.

- Signal: The fluorine on C2 will be coupled to the two diastereotopic protons on C1 (two different ³JHF values) and the three equivalent protons on the methyl group (one ⁴JHF value).
- Multiplicity: The signal will likely appear as a complex multiplet, specifically a triplet of triplets or a doublet of doublets of quartets, although the four-bond coupling (⁴JHF) to the methyl protons might be too small to be resolved, in which case the signal would appear as a triplet of doublets.

An experimental ^{19}F NMR spectrum is available, confirming these general features.[10][11]

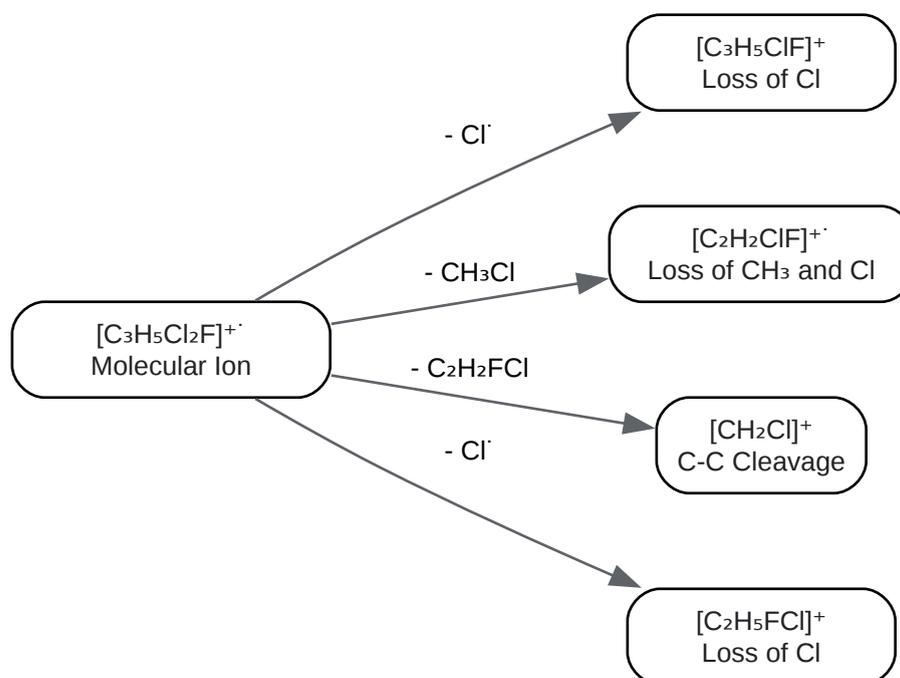
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for ^1H and ^{13}C NMR.[7]
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the free induction decay (FID) for each nucleus (^1H , ^{13}C , ^{19}F) using appropriate pulse sequences.
- **Data Processing:** Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **1,2-Dichloro-2-fluoropropane** (MW \approx 130.97 g/mol), electron ionization (EI) is a common method.[10][12]

Key Features of the Mass Spectrum:

- **Molecular Ion (M^+):** A peak corresponding to the molecular ion would be expected. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. The ratio of the M^+ , $[\text{M}+2]^+$, and $[\text{M}+4]^+$ peaks will be approximately 9:6:1, reflecting the natural abundances of ^{35}Cl and ^{37}Cl .
- **Major Fragments:** Fragmentation will likely occur through the loss of atoms or groups attached to the C1-C2 bond. Common fragmentation pathways for alkyl halides include:
 - Loss of a chlorine atom: $[\text{M} - \text{Cl}]^+$
 - Loss of a fluorine atom: $[\text{M} - \text{F}]^+$
 - Loss of HCl: $[\text{M} - \text{HCl}]^+$
 - Cleavage of the C-C bond.



Plausible Mass Spectrometry Fragmentation Pathway

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Caption: A simplified fragmentation pathway for **1,2-Dichloro-2-fluoropropane**.

Conclusion

The spectroscopic profile of **1,2-Dichloro-2-fluoropropane** is dictated by its unique combination of functional groups and its conformational flexibility. Vibrational spectroscopy provides clear signatures for the C-H, C-F, and C-Cl bonds. NMR spectroscopy, particularly the interplay of ^1H , ^{13}C , and ^{19}F nuclei, offers a detailed map of the molecular connectivity and stereochemistry, with proton-fluorine and carbon-fluorine couplings being especially informative. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the loss of halogen atoms. A comprehensive analysis integrating these techniques provides an unambiguous structural elucidation of the molecule, which is essential for its application in research and development.

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